molecular formula C4H12Cl2N2 B1673874 Kvartazin CAS No. 13025-56-4

Kvartazin

Cat. No. B1673874
CAS RN: 13025-56-4
M. Wt: 159.05 g/mol
InChI Key: RSRZGXYDYRSVMW-UHFFFAOYSA-N
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Description

Kvartazin is a bioactive chemical.

Scientific Research Applications

1. Pharmacological Applications in Disease Treatment

  • Sulphasalazine in Ulcerative Colitis : Sulphasalazine, a drug similar in application to Kvartazin, has been used in treating ulcerative colitis and rheumatoid arthritis. Clinical trials have shown its effectiveness, although its action is slower compared to prednisone (Dick et al., 1964).

2. Inclusion of Diverse Populations in Clinical Research

  • Including Persons with HIV in Cancer Clinical Trials : This study emphasizes the importance of including diverse demographics in clinical trials, which is crucial for the generalizability of drug research, including drugs like Kvartazin (Persad, Little, & Grady, 2008).

3. Immunomodulatory Drug Candidates

  • Clofazimine and Kv1.3 Potassium Channel : Clofazimine, an anti-mycobacterial drug, inhibits the Kv1.3 potassium channel, impacting calcium oscillation in T lymphocytes. This is relevant for autoimmune diseases, suggesting a potential area for Kvartazin's application (Ren et al., 2008).

4. Antihypertensive Drugs and Endothelial Function

  • Azilsartan and Endothelial Function : Azilsartan, an antihypertensive drug, shows benefits in diabetic vascular dysfunction, highlighting the importance of understanding drug effects on vascular health, which might be relevant for Kvartazin's research (Matsumoto et al., 2014).

5. Therapeutic Efficacy in Combination Treatments

  • Piperazine Ferulate and Irbesartan in Diabetic Nephropathy : A meta-analysis showed that the combination of piperazine ferulate with irbesartan improved the treatment of diabetic nephropathy. This suggests the potential of drug combinations, which might be a consideration for Kvartazin (Li et al., 2020).

properties

IUPAC Name

2-(2-chloroethyl)-1,1-dimethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11ClN2.ClH/c1-7(2)6-4-3-5;/h6H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRZGXYDYRSVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156421
Record name Kvartazin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13025-56-4
Record name Kvartazin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013025564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kvartazin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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